molecular formula C21H16O2 B14503487 (9H-Fluoren-4-YL)(2-methoxyphenyl)methanone CAS No. 63189-20-8

(9H-Fluoren-4-YL)(2-methoxyphenyl)methanone

Cat. No.: B14503487
CAS No.: 63189-20-8
M. Wt: 300.3 g/mol
InChI Key: ZVPRVQMGNBINNY-UHFFFAOYSA-N
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Description

(9H-Fluoren-4-YL)(2-methoxyphenyl)methanone is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a fluorenyl group attached to a methoxyphenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-4-YL)(2-methoxyphenyl)methanone typically involves the reaction of fluorenone with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-4-YL)(2-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorenyl or methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(9H-Fluoren-4-YL)(2-methoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (9H-Fluoren-4-YL)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: A structurally related compound with a ketone group on the fluorenyl ring.

    2-Methoxybenzophenone: Similar in structure but lacks the fluorenyl group.

    Fluorenylmethanol: Contains a hydroxyl group instead of the methanone moiety.

Uniqueness

(9H-Fluoren-4-YL)(2-methoxyphenyl)methanone is unique due to the combination of the fluorenyl and methoxyphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63189-20-8

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

9H-fluoren-4-yl-(2-methoxyphenyl)methanone

InChI

InChI=1S/C21H16O2/c1-23-19-12-5-4-10-17(19)21(22)18-11-6-8-15-13-14-7-2-3-9-16(14)20(15)18/h2-12H,13H2,1H3

InChI Key

ZVPRVQMGNBINNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3

Origin of Product

United States

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